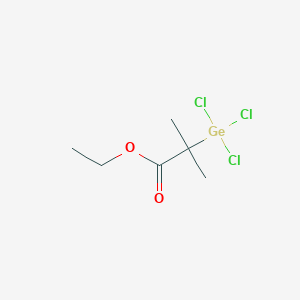
Ethyl 2-methyl-2-(trichlorogermyl)propanoate
Description
Ethyl 2-methyl-2-(trichlorogermyl)propanoate is an organogermanium compound that features a germanium atom bonded to three chlorine atoms and an ethyl ester group. This compound is part of the broader class of esters, which are known for their diverse applications in various fields, including organic synthesis and materials science.
Properties
CAS No. |
92392-09-1 |
|---|---|
Molecular Formula |
C6H11Cl3GeO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
ethyl 2-methyl-2-trichlorogermylpropanoate |
InChI |
InChI=1S/C6H11Cl3GeO2/c1-4-12-5(11)6(2,3)10(7,8)9/h4H2,1-3H3 |
InChI Key |
MAYDCZXHPOKYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(trichlorogermyl)propanoate typically involves the reaction of germanium tetrachloride with ethyl 2-methylpropanoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
GeCl4+C6H12O2→C6H11GeCl3O2
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


